(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid
Overview
Description
“(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid” is a boronic acid compound. Boronic acids are commonly used as building blocks and synthetic intermediates . This compound has a molecular formula of C9H10BBrO4 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis
The molecular structure of “this compound” includes a boronic acid group attached to a phenyl ring, which is further substituted with a bromo group and an ethoxycarbonyl group . The InChI string for this compound is InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 .Chemical Reactions Analysis
Boronic acids, such as “this compound”, can undergo various chemical reactions. For instance, they can participate in protodeboronation reactions . They can also form stable transition complexes with sugars and amino acids .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 272.89 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 4 .Scientific Research Applications
Optical Modulation and Saccharide Recognition
Phenyl boronic acids (PBAs) are pivotal in saccharide recognition due to their binding capabilities to pendant diols. They also serve as anchor points for hydrophilic polymers on hydrophobic surfaces like carbon nanotubes, facilitating the quenching of near-infrared fluorescence in response to saccharide binding. This unique property is utilized in developing sensitive and selective saccharide sensors, demonstrating the significant role of boronic acids in optical modulation and sensor technology (Mu et al., 2012).
Synthesis of Pyrazoles
Boronic acid derivatives have been explored as precursors in the synthesis of various organic compounds, such as 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles. This highlights their versatility in organic synthesis, providing a methodology for obtaining products with potential applications in materials science and pharmacology (Martins et al., 2013).
Structural and Spectroscopic Analysis
The structural and spectroscopic analysis of boronic acids, including vibrational and nuclear magnetic resonance (NMR) studies, offers insights into their chemical properties and reactivity. This fundamental understanding is crucial for the design and synthesis of new materials and chemical sensors (Karabacak et al., 2014).
Catalysis and Synthesis
Boronic acids are instrumental in catalysis, exemplified by their use in the ethoxylation of alcohols, showcasing their potential in facilitating reactions crucial for producing various organic compounds with industrial applications (Moloy, 2010).
Specific Reduction of Fructose
The specificity of boronic acids towards diol structures, such as fructose, has been investigated for potential applications in food technology. This specificity could lead to innovative methods for sugar reduction in food matrices, demonstrating the diverse utility of boronic acids beyond traditional chemical synthesis (Pietsch & Richter, 2016).
Mechanism of Action
Target of Action
The primary target of (3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 3-borono-5-bromobenzoate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of the compound are influenced by its susceptibility to hydrolysis . The kinetics of this process are dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds via the SM coupling reaction . This leads to the synthesis of many inhibitors of serine proteases .
Action Environment
The action, efficacy, and stability of the compound are influenced by environmental factors such as pH . The compound is only marginally stable in water , and its reaction rate is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
Future Directions
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities . This suggests that boronic acids, including “(3-Bromo-5-(ethoxycarbonyl)phenyl)boronic acid”, may have promising applications in medicinal chemistry in the future .
properties
IUPAC Name |
(3-bromo-5-ethoxycarbonylphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO4/c1-2-15-9(12)6-3-7(10(13)14)5-8(11)4-6/h3-5,13-14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUQTRXBSGKILE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)OCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657176 | |
Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
913835-88-8 | |
Record name | Benzoic acid, 3-borono-5-bromo-, 1-ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913835-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [3-Bromo-5-(ethoxycarbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20657176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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